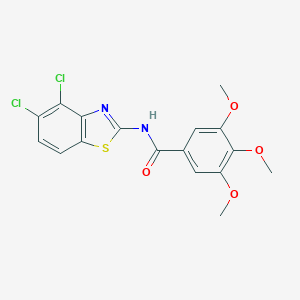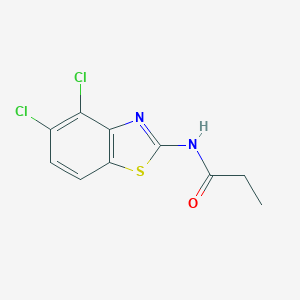![molecular formula C15H11F2NO4 B251320 N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)
N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BDF-525, is a chemical compound that has been widely used in scientific research. This compound has shown potential in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide selectively inhibits the activity of COX-2 by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide does not inhibit the activity of COX-1, which is an enzyme involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of COX-2, which allows for the specific study of the role of this enzyme in various diseases. N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to have a favorable safety profile, which allows for its use in animal studies. However, the limitations of N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide include its low solubility in water and its limited availability, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the use of N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide in scientific research. One direction is the study of the role of COX-2 in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of the role of COX-2 in cardiovascular disease and the potential use of N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide as a therapeutic agent for this condition. Additionally, the development of new analogs of N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide with improved solubility and selectivity could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with difluoromethoxybenzene in the presence of a coupling agent. The resulting product is then treated with thionyl chloride and ammonia to obtain the final compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide has been widely used in scientific research as a tool compound to study the function and regulation of various proteins and enzymes. It has been shown to selectively inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide has also been used to study the role of COX-2 in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
Formule moléculaire |
C15H11F2NO4 |
|---|---|
Poids moléculaire |
307.25 g/mol |
Nom IUPAC |
N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H11F2NO4/c16-15(17)22-11-4-2-1-3-10(11)18-14(19)9-5-6-12-13(7-9)21-8-20-12/h1-7,15H,8H2,(H,18,19) |
Clé InChI |
AIDKIEHGRWTZMY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)


![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)